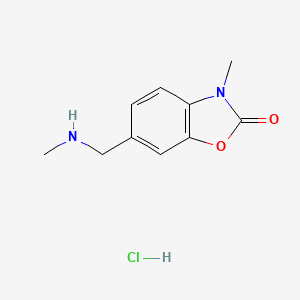

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride

Description

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride is a benzoxazole derivative characterized by a fused benzoxazole core substituted with a methyl group at position 3 and a methylaminomethyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. Benzoxazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-11-6-7-3-4-8-9(5-7)14-10(13)12(8)2;/h3-5,11H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVLKTRORZALJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C(=O)O2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride typically involves the reaction of 3-methyl-6-formylbenzoxazole with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds, including 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that synthesized benzoxazole derivatives showed activity against various bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Cancer Research

The compound has been investigated for its role in cancer treatment. Its structural analogs have been shown to inhibit specific pathways involved in tumor growth. For instance, the inhibition of vascular endothelial growth factor receptor (VEGFR) pathways has been noted in related compounds . This positions it as a candidate for further research in oncology, particularly for targeted therapies.

Neuroprotective Effects

There is emerging evidence that benzoxazole derivatives may possess neuroprotective properties. Studies have indicated potential benefits in models of neurodegenerative diseases, where these compounds could mitigate neuronal damage . This application could lead to advancements in treatments for conditions such as Alzheimer's disease.

Biological Research Applications

Cell Culture Studies

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride can be utilized in cell culture experiments to study cellular responses to various stimuli. Its effects on cell viability and proliferation can provide insights into its biological activity and mechanisms of action .

In Vivo Models

The compound has been applied in animal models to evaluate its pharmacokinetics and therapeutic efficacy. For example, studies focusing on ocular administration have highlighted its limited systemic exposure while maintaining efficacy in targeted tissues . This characteristic is particularly valuable for developing localized therapies with reduced side effects.

Material Science Applications

Polymer Chemistry

In material science, benzoxazole derivatives are being explored for their potential as additives in polymer formulations. Their unique thermal and chemical stability can enhance the performance characteristics of polymers used in various applications, including coatings and electronics .

Fluorescent Probes

The compound's structural features allow it to be utilized as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation makes it suitable for tracking biological processes at the molecular level . This application is particularly useful in imaging techniques and diagnostics.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride.

- Method: In vitro testing against Bacillus subtilis and Candida albicans.

- Findings: The compound exhibited significant inhibitory effects on both microbial strains, suggesting its potential as a new antimicrobial agent.

-

Neuroprotective Effects Study

- Objective: To assess the neuroprotective capabilities of benzoxazole derivatives.

- Method: Animal models simulating neurodegeneration were treated with the compound.

- Findings: Improvements in cognitive function and reduced neuronal loss were observed, indicating potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The hydrochloride salt likely improves aqueous solubility compared to the free base. Key physicochemical parameters inferred from related compounds include:

- Molecular formula : C₁₀H₁₂ClN₃O₂ (calculated based on structural analogs) .

- Molecular weight : ~241.68 g/mol.

- Crystallographic data: Benzoxazole derivatives often crystallize in monoclinic or orthorhombic systems, as seen in structurally similar compounds resolved using SHELX programs or ORTEP-3 .

Comparison with Similar Compounds

4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

- Structural differences: Lacks the methylaminomethyl group at position 6 but includes an amino group at position 4.

- Physicochemical properties: Molecular formula C₈H₈N₂O₂, molecular weight 164.17 g/mol.

- Applications : Often used as a building block in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents.

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structural differences : Features a benzodithiazine core with sulfone and hydrazine substituents instead of a benzoxazole.

- Physicochemical properties : Molecular formula C₁₀H₁₀ClN₃O₄S₂, molecular weight 335.79 g/mol. The sulfone group increases polarity, while the hydrazine moiety may confer redox activity .

3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one

- Structural differences : Substituted with a benzyl group at position 3 and a chlorobenzoyl group at position 5.

- Physicochemical properties: Larger molecular weight (C₂₁H₁₄ClNO₃, ~363.8 g/mol) due to aromatic substituents. The chlorobenzoyl group enhances lipophilicity, favoring membrane permeability .

- Applications : Explored in crystallographic studies for conformational analysis and drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one; hydrochloride is a derivative of benzoxazole that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

- Chemical Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- CAS Number : 1554477-76-7

- IUPAC Name : 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzoxazole derivatives. Research indicates that compounds similar to 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Lung Cancer Cells

A significant study focused on the proliferation of lung cancer cells (NCI-H1299) treated with benzoxazole derivatives demonstrated a dose-dependent decrease in cell viability. The study utilized a range of concentrations (0, 1, 5, 15, and 30 μM) and found that compounds with increased carbon content exhibited greater cytotoxicity .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 70 |

| 15 | 50 |

| 30 | 20 |

The biological activity of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Antioxidant Activity : It has been suggested that benzoxazole derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Interaction with DNA : Some studies propose that these compounds may bind to DNA, disrupting replication processes in rapidly dividing cancer cells.

Toxicity and Safety Profile

A critical aspect of evaluating any new compound is its safety profile. Preliminary toxicity studies on mammalian cells indicated that 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one exhibited low cytotoxicity at therapeutic doses. For instance, studies revealed no significant adverse effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM .

Comparative Analysis with Other Compounds

In comparison to other known anticancer agents, such as Tamoxifen, the benzoxazole derivative showed promising results in terms of selectivity towards cancerous cells while sparing normal cells.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Tamoxifen | 1 | Low |

| Benzoxazole Derivative | 15 | High |

Q & A

How can researchers optimize the synthesis of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, in analogous benzoxazole derivatives, hydrochloric acid in dioxane is used for deprotection and salt formation, achieving near-quantitative yields . Post-reaction concentration under reduced pressure followed by recrystallization (e.g., using DMSO or methanol) can enhance purity. Monitor reaction progress via TLC or HPLC, and confirm intermediate structures using -NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d) . Advanced purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) may resolve byproducts.

What analytical techniques are critical for confirming the structural integrity of 3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : Detect characteristic shifts for the benzoxazole core (e.g., aromatic protons at δ 7.0–8.0 ppm) and methylaminomethyl group (e.g., δ 2.54 ppm for methyl protons) .

- X-ray Crystallography : Resolve bond angles and planarity of the benzoxazole ring, as deviations (e.g., C3–C3a–C4 angles >130°) may indicate steric strain or non-covalent interactions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHNO·HCl).

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (±0.3% tolerance).

How can researchers resolve contradictions in solubility data for benzoxazole derivatives in aqueous vs. organic solvents?

Methodological Answer:

Contradictions often arise from protonation states and counterion effects. For hydrochloride salts like this compound:

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–7). Hydrochloride salts typically exhibit higher aqueous solubility at acidic pH due to protonation of the amine .

- Co-Solvent Systems : Use DMSO-water or ethanol-water gradients to balance polarity. For example, 3-methyl-2-benzothiazolinone hydrazone hydrochloride shows improved solubility in methanol-water (1:1) .

- Thermal Gravimetric Analysis (TGA) : Assess stability during dissolution by monitoring decomposition temperatures (e.g., mp 260–276°C for hydrates) .

What advanced strategies are recommended for studying the compound’s stability under long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the benzoxazole ring) .

- Moisture Sensitivity : Store in desiccators with silica gel or under nitrogen. Hydrate formation (e.g., monohydrates) can alter crystallinity and reactivity .

- Stability-Indicating Assays : Use ion chromatography to track chloride content and ensure salt integrity .

How can computational modeling aid in predicting the compound’s reactivity or pharmacological potential?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzoxazoles, the oxazole ring’s electron-deficient nature may guide functionalization .

- Molecular Docking : Screen against targets like GABA receptors or serotonin transporters, leveraging structural analogs (e.g., zonisamide derivatives with benzisoxazole cores) .

- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability based on substituent effects (e.g., methylaminomethyl group’s hydrophilicity) .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) due to potential hydrochloride aerosol formation .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

How can researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Batch-to-Batch Comparison : Standardize -NMR acquisition parameters (e.g., 500 MHz, DMSO-d). Minor shifts (Δδ < 0.1 ppm) may arise from residual solvents .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., methyl ester hydrolysis products) .

- Crystallographic Validation : Compare unit cell parameters (e.g., space group, Z-value) with reference data to confirm polymorph consistency .

What methodologies are recommended for assessing the compound’s potential as a bioactive scaffold?

Methodological Answer:

- In Vitro Screening : Test against enzyme panels (e.g., kinases, cytochrome P450) to identify off-target effects. Use fluorogenic assays for high-throughput screening .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methylaminomethyl with ethyl or benzyl groups) and correlate structural changes with activity .

- Metabolic Stability Assays : Incubate with liver microsomes to measure half-life and identify metabolic hotspots (e.g., oxidation of the methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.